molecular formula C19H25F3N2O3 B3325773 Atuzaginstat CAS No. 2211981-76-7

Atuzaginstat

Cat. No.: B3325773
CAS No.: 2211981-76-7
M. Wt: 386.4 g/mol
InChI Key: OLIMBXKACVCIMM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atuzaginstat (also known as COR388) is a small-molecule, orally available inhibitor of lysine-gingipain (Kgp), a cysteine protease virulence factor produced by the periodontal pathogen Porphyromonas gingivalis . Its development was based on the gingipain hypothesis, which proposes that P. gingivalis infection of the brain contributes to Alzheimer's disease pathology by secreting gingipains that promote neuronal damage and neuroinflammation . The investigational agent was shown to cross the blood-brain barrier, achieve therapeutic levels in the cerebrospinal fluid, and demonstrated target engagement by inhibiting gingipain activity in preclinical models . A Phase 2/3 clinical trial (the GAIN trial, NCT03823404) in individuals with mild-to-moderate Alzheimer's disease was completed. While it did not meet its primary endpoints in the overall study population, prespecified analyses of a subgroup of participants with detectable P. gingivalis DNA in saliva showed a statistically significant slowing of cognitive decline and a correlation between reduced bacterial load and improved clinical outcomes . Research has also explored the potential role of this compound in oncology, particularly for high-risk oral potentially malignant disorders, as P. gingivalis and its gingipains have been implicated in promoting tumorigenesis and immune evasion . The clinical development of this compound for Alzheimer's disease was discontinued in 2022 after the FDA placed a full clinical hold due to liver toxicity concerns observed in the trial . This product is presented for research purposes to further investigate the role of gingipains and P. gingivalis in neurodegenerative and other chronic diseases. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIMBXKACVCIMM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211981-76-7
Record name Atuzaginstat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATUZAGINSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN7ROZ8EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic routes and reaction conditions for Atuzaginstat are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the formation of specific chemical bonds and functional groups .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Scientific Research Applications

Alzheimer's Disease Treatment

Mechanism of Action:
Atuzaginstat inhibits gingipains, which are virulence factors of P. gingivalis linked to neurodegenerative processes in AD. By blocking these enzymes, this compound aims to reduce the bacterial load and mitigate the neurotoxic effects associated with P. gingivalis infection.

Clinical Trials:
The most significant clinical investigation of this compound is the Phase 2/3 GAIN trial, which enrolled 643 participants aged 55 to 80 with mild to moderate AD. Key findings include:

  • Cognitive Outcomes: In a subgroup of patients with detectable levels of P. gingivalis DNA in their saliva, treatment with this compound resulted in a 42% to 57% slowing of cognitive decline compared to placebo, as measured by the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) .
  • Functional Outcomes: While cognitive benefits were observed, improvements in daily living activities (measured by the Alzheimer’s Disease Cooperative Study Activities of Daily Living scale) were not statistically significant across the study population .
  • Safety Profile: Adverse events were generally mild to moderate, with gastrointestinal issues being the most common. Importantly, no amyloid-related imaging abnormalities (ARIA) were reported, although dose-related liver enzyme elevations were noted .

Target Population Identification:
The GAIN trial highlighted the importance of identifying patients with P. gingivalis infection as a target population for therapy, suggesting that this compound may be particularly beneficial for this subgroup .

Cardiovascular Disease Implications

Recent research has indicated that this compound may also have applications beyond neurodegeneration, particularly in cardiovascular health:

  • Preclinical Studies: Evidence suggests that P. gingivalis is implicated in cardiovascular diseases through mechanisms involving systemic inflammation and lipid deposition. This compound has shown promise in preclinical models for mitigating these effects .
  • Clinical Insights: Data presented at various conferences indicated that treatment with this compound could improve markers associated with cardiovascular health in individuals infected with P. gingivalis, further supporting its potential dual application in both neurological and cardiovascular contexts .

Summary of Clinical Findings

The following table summarizes key findings from the GAIN trial and related studies regarding this compound's efficacy and safety profile:

Study AspectFindings
Cognitive Decline Slowing 42% to 57% reduction in cognitive decline in P. gingivalis-positive subgroup compared to placebo
Functional Improvement No significant improvement in daily living activities across all participants
Adverse Events Mild to moderate; common events included diarrhea and nausea
Liver Enzyme Elevations Dose-related but not clinically significant; resolved upon discontinuation
ARIA Incidence No increase in amyloid-related imaging abnormalities reported

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares atuzaginstat with other therapeutic agents in AD, focusing on mechanism, efficacy, and safety:

Compound Target/Mechanism Phase Efficacy Safety Profile Key Differentiators
This compound Lysine-gingipain (Pg protease inhibitor) Phase 2/3 Slowed decline in Pg+ subgroup (ADAS-Cog, speech biomarkers) Dose-related hepatotoxicity (transaminase elevations); GI effects (diarrhea) First-in-class targeting bacterial pathogenesis; no amyloid-related imaging abnormalities (ARIA)
Sodium Oligomannate (GV-971) Gut microbiota modulation (algae-derived oligosaccharide) Phase 3 Reduced Aβ aggregation and neuroinflammation via gut-brain axis Mild GI disturbances; no hepatotoxicity reported Targets systemic inflammation via microbiome; broader AD population
Aducanumab Amyloid-β (monoclonal antibody) Approved Reduced amyloid plaques; modest cognitive benefit in early AD ARIA (cerebral edema/microhemorrhages) in ~40% of patients FDA-approved amyloid-targeting therapy; requires biomarker confirmation
Rifaximin Gut dysbiosis (antibiotic) Phase 3 Limited data in AD; targets gut inflammation Generally safe with long-term use; risk of antibiotic resistance Repurposed antibiotic; limited evidence in AD

Key Findings:

Mechanistic Uniqueness: this compound is the only compound targeting P. gingivalis proteases, addressing an infectious etiology of AD. In contrast, GV-971 and Rifaximin modulate gut microbiota, while Aducanumab targets amyloid pathology .

Efficacy in Subgroups :

  • This compound’s efficacy is restricted to Pg-positive patients (~50% of AD cohort), highlighting the importance of biomarker stratification . GV-971 and Aducanumab target broader populations but show variable responses .

Safety :

  • Hepatotoxicity remains a critical limitation for this compound, whereas GV-971 and Rifaximin have favorable safety profiles . Aducanumab’s ARIA risk necessitates MRI monitoring, a requirement absent for this compound .

Clinical Development :

  • This compound’s development was halted due to liver toxicity, though reversible effects suggest dose optimization could mitigate risks . GV-971 is advancing in global trials, while Aducanumab’s approval remains controversial due to efficacy concerns .

Biological Activity

Atuzaginstat, also known as COR388, is an investigational small molecule designed to inhibit gingipains, which are toxic proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis). This compound has garnered attention due to its potential implications in treating Alzheimer's disease (AD), particularly in patients with periodontal disease linked to this pathogen. The following sections detail the biological activity of this compound, including its mechanism of action, clinical trial findings, and safety profile.

This compound functions by covalently binding to the active site of lysine gingipains, thereby permanently inactivating these enzymes. This inhibition is crucial as gingipains are implicated in neurotoxicity and inflammation associated with AD. The compound demonstrates high selectivity and potency, with an IC50 value of less than 50 pM, indicating its effectiveness at low concentrations .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : The drug can be administered orally, making it convenient for patients.
  • Brain Penetration : It effectively crosses the blood-brain barrier, allowing it to exert its effects on central nervous system targets.
  • Pharmacokinetic Profile : In clinical studies, doses as low as 25 mg twice daily achieved therapeutic levels in cerebrospinal fluid (CSF) within 0.5 to 1.5 hours post-administration .

Phase 2/3 GAIN Trial

The GAIN trial was a significant study evaluating the efficacy of this compound in patients with mild to moderate AD. The trial enrolled 643 participants who received either this compound (40 mg or 80 mg) or a placebo for 48 weeks. Key findings include:

  • Cognitive Decline : Although the primary endpoints did not show significant improvement across all participants, a subgroup analysis revealed that patients with detectable P. gingivalis DNA in their saliva exhibited a notable slowing of cognitive decline:
    • 57% slowing in the 80 mg group.
    • 42% slowing in the 40 mg group compared to placebo .
  • Functional Outcomes : No significant improvements were observed regarding daily living activities as measured by the Alzheimer’s Disease Cooperative Study Group-Activities of Daily Living (ADCS-ADL) scale .

Safety Profile

This compound was generally well tolerated; however, some treatment-related adverse events were noted:

  • Gastrointestinal Issues : Occurred in approximately 12-16% of participants, including diarrhea and nausea.
  • Liver Enzyme Elevations : Dose-related increases in liver enzymes were observed:
    • 7% on the low dose (40 mg).
    • 15% on the high dose (80 mg).

These elevations were not clinically significant and resolved without long-term effects . Notably, there were no instances of amyloid-related imaging abnormalities (ARIA), which is a common concern with AD treatments .

Data Summary Table

ParameterThis compound (40 mg)This compound (80 mg)Placebo
Cognitive Decline (% Slowing)42%57%N/A
Gastrointestinal Events (%)12-16%12-16%~3%
Liver Enzyme Elevation (%)7%15%2%
ARIA IncidenceNoneNoneNone

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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